7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrole ring system, with a trifluoromethyl group at the 7th position. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science. The compound's chemical identifier is 1190316-27-8, and it is recognized for its potential applications in drug development and agrochemicals.
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. The trifluoromethyl group enhances the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. Its classification as a heterocyclic compound allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry .
The synthesis of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with pyridine derivatives under acidic conditions. This method allows for the formation of the desired heterocyclic structure through cyclization processes that yield high purity and yield.
In industrial settings, continuous flow reactions are often employed to enhance scalability and efficiency. Advanced catalysts may be utilized to optimize reaction conditions, thereby minimizing by-products and maximizing the yield of the target compound .
The molecular structure of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine features a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring, with a trifluoromethyl substituent at the 7 position. The presence of this group significantly alters the electronic characteristics of the molecule.
This structure contributes to its unique reactivity and interaction profile in chemical reactions and biological systems .
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, leading to various products such as ketones, carboxylic acids, alcohols, or amines depending on the specific transformations applied .
The mechanism of action of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity through electronic effects and steric interactions. This property is particularly important in drug design, where selectivity for specific biological targets can be critical for therapeutic efficacy.
Studies indicate that modifications at specific positions on the pyrrolo[3,2-b]pyridine scaffold can lead to significant increases in biological activity against various targets, including fibroblast growth factor receptors (FGFRs) .
These properties make 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine suitable for diverse applications in research and industry .
7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several notable applications:
Research continues to explore its potential in various fields, particularly as a lead compound in drug discovery programs targeting specific diseases or biological pathways .
The electron-deficient nature of the pyrrolo[3,2-b]pyridine core necessitates precise strategies for regioselective functionalization. Positional selectivity is governed by the electron density distribution, where C5 and C7 exhibit heightened susceptibility to electrophilic attack due to the combined effects of the pyrrole nitrogen’s electron donation and the pyridine nitrogen’s electron withdrawal.
Electrophilic aromatic substitution (EAS) enables direct installation of nitro and halogen groups at C5 or C7. Nitration employs fuming HNO₃ in H₂SO₄ at 0–5°C, achieving >80% C5-selectivity due to protonation of the pyridine nitrogen, which further deactivates C7. Halogenation (Cl, Br) uses NXS (X = Cl, Br) in DMF at 25°C, yielding C7-substituted products (75–88%) when the pyrrole nitrogen is unprotected. Microwave-assisted EAS in microreactors enhances regiocontrol: Bromination at 120°C with continuous flow (residence time: 2 min) achieves 95% C7-bromination yield [2].
Table 1: Regioselectivity in Electrophilic Substitution
Electrophile | Conditions | Position | Yield (%) | Regioselectivity (C5:C7) |
---|---|---|---|---|
NO₂⁺ | HNO₃/H₂SO₄, 0°C | C5 | 82 | 95:5 |
Br⁺ | NBS/DMF, 25°C | C7 | 85 | 12:88 |
Br⁺ | Flow reactor, 120°C, 2 min | C7 | 95 | <5:95 |
Cl⁺ | NCS/CH₃CN, reflux | C5/C7 | 78 | 60:40 |
Protecting group strategies modulate reactivity: N1-silylation (TIPS) redirects bromination to C3 (70% yield), enabling sequential functionalization [3].
Direct C–H trifluoromethylation at C7 employs Cu(I)/ligand systems. Copper(I) iodide (20 mol%) with phenanthroline (10 mol%) and Umemoto’s reagent (CF₃⁺ source) in DMSO at 80°C installs CF₃ at C7 in 75% yield. Photoredox-copper dual catalysis expands scope: Ru(bpy)₃Cl₂ and CuBr under blue LED light facilitate room-temperature trifluoromethylation using Togni’s reagent, achieving 88% yield with >20:1 C7-selectivity [5]. Key considerations:
Ring construction via [3+2] cycloadditions or Pd/Cu-catalyzed annulations avoids prefunctionalized pyrrolopyridines. A three-component cascade utilizes 4-amino-2-methylpyridine, trifluoromethyl ketones, and aldehydes:
Microwave-assisted cyclocondensation accelerates kinetics: 5-(Trifluoromethyl)-2-aminopyridine and α-bromoacetophenone undergo ring closure in DMF at 150°C (15 min, 300 W), furnishing N1-substituted derivatives in 92% yield. Pd-catalyzed variants employ 6-bromo-4-CF₃-pyridin-3-amine and vinyl bromides, achieving ring fusion via Heck-type cyclization (Pd(OAc)₂/XPhos, K₂CO₃, 100°C) [6].
Table 2: Cyclocondensation Methods Comparison
Method | Catalyst | Conditions | Yield (%) | Reaction Time |
---|---|---|---|---|
MgO NPs | MgO (5 mol%) | EtOH, 70°C, MW | 89 | 30 min |
Pd/Cu dual | PdCl₂/CuI | DMF, 100°C | 78 | 12 h |
Microwave-assisted | None | DMF, 150°C, 300 W | 92 | 15 min |
Au(III)-catalyzed | AuCl₃ (3 mol%) | Toluene, reflux | 65 | 8 h |
Gas-phase processes enable continuous CF₃ incorporation into preformed pyrrolopyridine cores. Key approaches:
Table 3: Vapor-Phase Process Parameters
Reactor Type | Catalyst | Temperature | CF₃ Source | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Tubular (NiCr) | None | 550°C | CF₃I | 70 | 83 |
Fixed-bed (Al₂O₃) | Cr₂O₃ (10 wt%) | 325°C | CHF₃ | 85 | 93 |
Microreactor (SiC) | None | 400°C | CF₃I | 91 | 97 |
Challenges include catalyst deactivation by HF (generated from CHF₃ decomposition), mitigated by CaF₂ co-catalysts that adsorb HF [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: